(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline moiety, a piperidine ring, and a hydroxyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Coupling reactions: The quinoline and piperidine moieties are coupled using reagents like alkyl halides or through reductive amination.
Hydroxylation: Introduction of the hydroxyl group can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Halogen atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Pharmaceutical Development: Investigated for its potential use in drug formulations and as a lead compound for new drug discovery.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Piperidine derivatives: Compounds like piperidine itself and its hydroxylated derivatives.
Uniqueness
(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is unique due to its combined structural features of quinoline and piperidine rings, along with the presence of a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R,4R)-1-[(6-chloroquinolin-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c21-15-2-4-18-14(11-15)1-3-16(22-18)12-23-8-7-19(20(26)13-23)24-9-5-17(25)6-10-24/h1-4,11,17,19-20,25-26H,5-10,12-13H2/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTCLDLCXNYTED-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=NC4=C(C=C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=NC4=C(C=C3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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